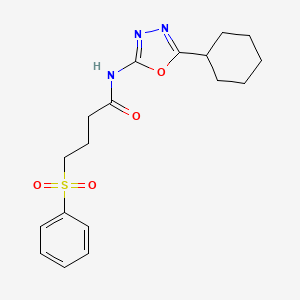![molecular formula C19H22N6O B2354615 6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one CAS No. 2380058-65-9](/img/structure/B2354615.png)
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazinone core, a piperidine ring, and a triazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the triazole moiety through a click reaction. The final step involves the formation of the pyridazinone core. Reaction conditions often include the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the control of reaction parameters is common to ensure consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to enzyme active sites, potentially inhibiting their activity. The piperidine ring can interact with receptors in the body, modulating their function. The pyridazinone core may contribute to the overall stability and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole moiety and are known for their diverse biological activities.
Piperidine Derivatives: These compounds share the piperidine ring and are widely studied for their pharmacological properties.
Pyridazinone Derivatives: These compounds share the pyridazinone core and are investigated for their potential therapeutic effects.
Uniqueness
6-Phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one is unique due to the combination of its three distinct moieties, which may result in synergistic effects and enhanced biological activity compared to its individual components.
Eigenschaften
IUPAC Name |
6-phenyl-2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19-7-6-18(16-4-2-1-3-5-16)21-25(19)17-8-11-23(12-9-17)14-15-24-13-10-20-22-24/h1-7,10,13,17H,8-9,11-12,14-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAFCJLOLVRCCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)CCN4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2354532.png)




![1-(indolin-1-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2354540.png)




![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)phenyl)acetamide](/img/structure/B2354548.png)


![2-[(3,3-Difluorocyclobutyl)methoxy]-4-methyl-1,3-thiazole](/img/structure/B2354555.png)
